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Compound of Interest |

Compound Name: 4-Methoxy-3'-methylbiphenyl!
CAS No.: 17171-17-4
Cat. No.: B097633

Executive Summary & Chemical Identity

4-Methoxy-3'-methylbiphenyl (CAS: 17171-17-4) is an unsymmetrical biaryl compound
serving as a critical intermediate in medicinal chemistry and a model substrate in
organometallic catalysis.[1][2] Structurally, it consists of two benzene rings connected by a
single bond (C1-C1"), featuring a methoxy group (-OCH?s) at the para position of one ring and a
methyl group (-CHs) at the meta position of the other.

This molecule is frequently utilized to benchmark the efficacy of novel palladium catalysts in
Suzuki-Miyaura cross-coupling reactions due to its steric and electronic properties—
specifically, the interplay between the electron-donating methoxy group and the sterically
modest methyl group.[2]
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Property Data

IUPAC Name 4-Methoxy-3'-methyl-1,1'-biphenyl
CAS Number 17171-17-4

Molecular Formula C14H140

Molecular Weight 198.26 g/mol

Appearance White to pale yellow crystalline solid
Melting Point 51-52 °C (Ethanol recrystallization)
Boiling Point 139-141 °C @ 4 Torr

Soluble in DCM, Ethyl Acetate, Toluene;

Solubility )
Insoluble in Water

Retrosynthetic Analysis & Strategic Disconnections

To synthesize 4-Methoxy-3'-methylbiphenyl with high regioselectivity, the Suzuki-Miyaura
coupling is the industry standard.[2] There are two primary retrosynthetic disconnections, but
Route A is generally preferred due to the commercial availability and stability of 4-
methoxyphenylboronic acid.[2]

Pathway Logic[2]
e Route A: Coupling 4-methoxyphenylboronic acid with 3-bromotoluene.[2]

o Advantage:[1][3][4] Boronic acid is electron-rich, facilitating transmetallation.[2]
e Route B: Coupling 3-methylphenylboronic acid with 4-bromoanisole.[2]

o Advantage:[1][3][4] Viable alternative if 3-bromotoluene is unavailable.[2]
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Figure 1: Retrosynthetic disconnection strategies for 4-Methoxy-3'-methylbiphenyl.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Standard Phosphine-Based Suzuki Coupling

This method uses Pd(PPhs)s, a robust catalyst that ensures high yields (>90%) by preventing
palladium black precipitation.[2]

Reagents:

3-Bromotoluene (1.0 equiv, 10 mmol)[2]

4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

Pd(PPhs)4 (3 mol%, 0.3 mmol)

Potassium Carbonate (K2CO3) (2.0 equiv, 20 mmol)

Solvent: Toluene/Ethanol/Water (4:1:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:
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Inertion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser. Purge with Argon or Nitrogen for 15 minutes.[2]

Loading: Add 3-bromotoluene (1.71 g), 4-methoxyphenylboronic acid (1.82 g), and
Pd(PPhs)a (346 mg) to the flask.

Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids dissolve.
Activation: Add K2COs (2.76 g) dissolved in degassed Water (10 mL).

Reflux: Heat the biphasic mixture to 90°C (oil bath temperature) for 12—16 hours. Monitor via
TLC (Hexane/EtOAc 9:1).

Workup: Cool to room temperature. Separate layers. Extract the aqueous layer with Ethyl
Acetate (3 x 20 mL).[2] Combine organics, wash with brine, and dry over anhydrous MgSOa.

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography
(Silica gel, 100% Hexane gradient to 5% EtOAc/Hexane).

Validation: Product should crystallize as a white solid upon solvent removal.

Protocol B: Green Ligand-Free Coupling in Water

For applications requiring lower metal contamination (e.g., pharmaceutical intermediates), this

protocol utilizes a surfactant to form micelles, acting as nanoreactors.

Reagents:

4-Bromoanisole (1.0 equiv)[2]

3-Methylphenylboronic acid (1.2 equiv)[2]

Pd(OAC)2 (1 mol%)[2]

TBAB (Tetrabutylammonium bromide) (0.5 equiv) - Phase Transfer Catalyst[2]
Base: Na2COs (2.0 equiv)[2]

Solvent: Water (degassed)[2]
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Methodology:

Mix all reagents in water under air (this method is often air-tolerant, though inert atmosphere
improves yield).[2]

e Heat to 70°C for 4 hours.

e The product precipitates out of the water or forms an oil.[2]

o Cool and extract with minimal Ethyl Acetate.[2]

e Pass through a short pad of silica to remove palladium traces.[2]

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting.[2] If the reaction stalls, it is usually at
the Oxidative Addition step (if the halide is unreactive) or Transmetallation (if the base is
insufficient).
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Figure 2: The Suzuki-Miyaura catalytic cycle.[2] Note that the base plays a dual role: activating
the boronic acid to a boronate species and facilitating the displacement of the halide on the
Palladium center.

Quality Control & Characterization
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To ensure the integrity of the synthesized 4-Methoxy-3'-methylbiphenyl, the following spectral
signatures must be verified.

1H NMR (500 MHz, CDCl5)

e 0 7.53-7.48 (m, 2H): Aromatic protons on the methoxy-ring (ortho to biphenyl bond).[2]

0 7.38-7.28 (m, 3H): Aromatic protons on the methyl-ring.[2]

0 7.14 (d, 1H): Aromatic proton.[2]

0 6.99-6.95 (m, 2H): Aromatic protons ortho to the methoxy group (shielded).

0 3.85 (s, 3H):Methoxy group (-OCHs) singlet.[2][5] Distinctive diagnostic peak.

0 2.41 (s, 3H):Methyl group (-CHs) singlet.[2][5]

GC-MS Analysis

e Molecular lon (M+): m/z 198.1

o Fragmentation: Loss of methyl radical (M-15) at m/z 183; Loss of formaldehyde/methoxy (M-
31) at m/z 167.[2]

Applications & Significance
Medicinal Chemistry Scaffold

The biphenyl core is a "privileged structure” in drug discovery.[2][6] The 4-methoxy-3'-methyl
substitution pattern provides specific lipophilic and electronic vectors:

e Metabolic Stability: The 3'-methyl group blocks metabolic oxidation at the typically reactive
meta position.[2]

» H-Bonding: The methoxy group acts as a hydrogen bond acceptor, critical for receptor
binding in estrogen receptor modulators (SERMS).[2]

Materials Science (Liquid Crystals)
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Biphenyls are mesogens (liquid crystal precursors).[2] 4-Methoxy-3'-methylbiphenyl serves
as a monomer that can be functionalized (e.g., demethylation to the phenol followed by
esterification) to create nematic liquid crystals used in display technologies.[2]

Safety & Handling (SDS Summary)
e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
» Handling: Use in a fume hood.[2] Avoid dust formation.[2]

o Storage: Store at 2—-8°C (refrigerator) under inert gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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